Bienvenue dans la boutique en ligne BenchChem!

Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)-

Dopamine Receptor Pharmacology Stereoselective Ligand Binding Neuropharmacology

The compound Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)- (CAS 6024-83-5), commonly designated (+)-tetrahydropalmatine hydrochloride (d-THP·HCl), is the dextrorotatory enantiomer of tetrahydropalmatine formulated as a hydrochloride salt. It belongs to the tetrahydroprotoberberine class of isoquinoline alkaloids and is structurally characterized by four methoxy substituents at positions 2, 3, 9, and 10 on the berbine skeleton.

Molecular Formula C21H26ClNO4
Molecular Weight 391.9 g/mol
CAS No. 6024-83-5
Cat. No. B1602920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)-
CAS6024-83-5
Molecular FormulaC21H26ClNO4
Molecular Weight391.9 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl
InChIInChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H
InChIKeyMGSZZQQRTPWMEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Tetrahydropalmatine Hydrochloride (CAS 6024-83-5): A Stereochemically Defined Protoberberine Alkaloid for Mechanistic Neuroscience and Transporter Research


The compound Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)- (CAS 6024-83-5), commonly designated (+)-tetrahydropalmatine hydrochloride (d-THP·HCl), is the dextrorotatory enantiomer of tetrahydropalmatine formulated as a hydrochloride salt. It belongs to the tetrahydroprotoberberine class of isoquinoline alkaloids and is structurally characterized by four methoxy substituents at positions 2, 3, 9, and 10 on the berbine skeleton. Unlike its levorotatory counterpart, which acts as a broad-spectrum dopamine receptor antagonist, d-THP functions predominantly as a presynaptic dopamine depletor and a selective organic cation transporter 1 (OCT1) inhibitor [1]. The hydrochloride salt form confers markedly improved aqueous solubility over the free base, an attribute that directly impacts formulation design and in vivo dosing reproducibility .

Why Racemic or Levorotatory Tetrahydropalmatine Cannot Substitute for (+)-Tetrahydropalmatine Hydrochloride in Target-Specific Applications


The two enantiomers of tetrahydropalmatine exhibit fundamentally divergent pharmacological mechanisms that preclude interchangeable use. l-THP (rotundine) acts as a competitive antagonist at dopamine D1, D2, and D3 receptors with measurable binding affinities, whereas d-THP lacks any detectable dopamine receptor binding at concentrations up to 1,000 µM and instead depletes presynaptic dopamine stores [1]. These enantiomers also display striking stereoselective pharmacokinetics, with the (-)-form achieving 1.7-fold higher plasma Cmax and 3.3-fold greater systemic exposure (AUC) than the (+)-form following oral racemate administration [2]. Furthermore, d-THP is a characterized inhibitor of OCT1 (IC50 13.9 µM), a transporter profile not shared by l-THP, which preferentially targets OCT2 and OCTN1 [3]. Consequently, selecting the incorrect stereoisomer or an undefined racemic mixture can lead to contradictory experimental outcomes, confounded mechanistic interpretations, and irreproducible in vivo results.

Head-to-Head Comparative Evidence for (+)-Tetrahydropalmatine Hydrochloride (CAS 6024-83-5) Versus Key Analogs


Dopamine Receptor Binding: d-THP Demonstrates Complete Absence of Affinity Versus l-THP's Nanomolar Binding

In a direct competitive binding assay using [³H]spiperone on rat brain membrane preparations, the levorotatory enantiomer l-THP exhibited a binding affinity of Ki = 0.2 µM toward dopamine receptors. In stark contrast, the dextrorotatory enantiomer d-THP showed no measurable displacement of the radioligand even at concentrations exceeding 100 µM or 1,000 µM, indicating a complete absence of dopamine receptor affinity [1]. This fundamental stereochemical discrimination defines the divergent pharmacological profiles of the two enantiomers.

Dopamine Receptor Pharmacology Stereoselective Ligand Binding Neuropharmacology

Mechanism-Specific Dopamine Modulation: d-THP Acts as a Potent DA Depletor, Not a Receptor Antagonist

Using spectrofluorophotometric quantification of striatal monoamines in rats, l-THP at doses of 50-100 mg/kg (i.p.) reduced dopamine content by 24-26%. By contrast, d-THP produced a dose-dependent depletion achieving an 80% reduction in striatal dopamine at 100 mg/kg i.p., while leaving serotonin (5-HT) and noradrenaline (NA) levels unaffected at lower doses (10 mg/kg). Furthermore, d-THP did not elevate DOPA accumulation in benserazide-treated rats, a hallmark of postsynaptic DA receptor blockade, whereas l-THP increased DOPA levels by 49-282% at 2.5-10 mg/kg [1]. These data demonstrate that d-THP operates via a presynaptic dopamine-depleting mechanism rather than postsynaptic receptor antagonism.

Dopamine Depletion Presynaptic Mechanism Monoamine Neurochemistry

Stereoselective Pharmacokinetics: (+)-THP Exhibits Significantly Lower Systemic Exposure Compared to (-)-THP

After oral administration of racemic THP to rats at 40 mg/kg, chiral HPLC analysis demonstrated markedly stereoselective pharmacokinetics. The mean Cmax and AUC₀₋∞ for the (-)-enantiomer were 1.93 ± 0.36 µg/mL and 6.65 ± 2.34 µg·h/mL, respectively, whereas the (+)-enantiomer achieved only 1.11 ± 0.25 µg/mL (Cmax) and 2.03 ± 0.45 µg·h/mL (AUC₀₋∞) [1]. In beagle dogs, the stereoselective divergence was even more pronounced: (-)-THP Cmax 1.60 µg/mL and AUC 9.88 µg·h/mL versus (+)-THP Cmax 0.36 µg/mL and AUC 1.22 µg·h/mL [1]. The (-)/(+)-AUC ratio of 3.3 in rats and 8.1 in dogs underscores the significant first-pass and/or distributional selectivity favoring the (-)-form.

Enantioselective Pharmacokinetics Oral Bioavailability Chiral Drug Disposition

Organic Cation Transporter 1 (OCT1) Inhibition: d-THP Exhibits Selective OCT1 Inhibitory Activity

d-THP was identified as an inhibitor of the hepatic uptake transporter OCT1 (SLC22A1) with an IC50 value of 13.9 µM, determined using monocrotaline as a substrate in MDCK cells stably expressing human OCT1 (MDCK-hOCT1) [1]. In contrast, the l-enantiomer has been characterized as an inhibitor of distinct organic cation transporters—specifically OCT2 and OCTN1—implicated in the mitigation of oxaliplatin-induced neurotoxicity, with no reported activity at OCT1 [2]. This transporter selectivity profile differentiates the two enantiomers at the level of cellular uptake and organ-specific drug disposition.

Transporter Pharmacology OCT1/SLC22A1 Inhibition Hepatobiliary Drug Disposition

Aqueous Solubility Advantage of the Hydrochloride Salt Over the Free Base Form

The free base form of tetrahydropalmatine is described as practically insoluble in water, requiring organic solvents such as chloroform or ethanol for dissolution. Conversion to the hydrochloride salt yields a light yellow crystalline product that is soluble in water and slightly soluble in ethanol, but only sparingly soluble in ether . Commercial Certificate of Analysis data confirm that tetrahydropalmatine hydrochloride achieves aqueous solubility of approximately 4 mg/mL (with ultrasonic warming to 60 °C) and DMSO solubility of 25 mg/mL .

Formulation Science Salt Selection Aqueous Solubility

Defined Application Scenarios for (+)-Tetrahydropalmatine Hydrochloride (CAS 6024-83-5) Based on Quantitative Differentiation Evidence


Dopamine-Depletion Mechanistic Studies in Neuropharmacology

When the experimental objective is to deplete presynaptic dopamine stores without concomitant blockade of postsynaptic D1/D2/D3 receptors, d-THP hydrochloride is the appropriate tool compound. As demonstrated, d-THP reduces striatal dopamine by 80% at 100 mg/kg i.p. in rats through a non-receptor-mediated mechanism, whereas l-THP acts as a competitive antagonist with Ki = 0.2 µM [1]. Use of the racemate or the l-enantiomer in such studies will introduce receptor antagonism that confounds interpretation of dopamine depletion-specific phenotypes.

OCT1/SLC22A1 Transporter Inhibition Assays and Hepatotoxicity Modeling

d-THP is a validated OCT1 inhibitor with an IC50 of 13.9 µM in MDCK-hOCT1 cells [2]. This activity makes it a useful positive control or reference inhibitor for OCT1-mediated uptake studies, particularly in models of monocrotaline-induced hepatotoxicity where OCT1 mediates hepatic influx [2]. l-THP does not inhibit OCT1 and therefore cannot serve this function. Procurement of the pure (+)-enantiomer hydrochloride ensures that the intended transporter pharmacology is achieved without off-target dopamine receptor antagonism.

Stereoselective Pharmacokinetic and Drug-Drug Interaction Profiling

The pronounced stereoselective disposition of tetrahydropalmatine—with the (+)-enantiomer exhibiting 3.3-fold lower AUC than the (-)-enantiomer in rats and 8.1-fold lower in dogs [3]—demands the use of the enantiopure hydrochloride salt for accurate pharmacokinetic characterization. Studies employing racemic material will obscure the distinct pharmacokinetic behavior of each enantiomer and may mislead predictions of human pharmacokinetics, tissue distribution, and drug-drug interaction risk.

Aqueous-Formulation-Dependent In Vivo Efficacy Studies

For preclinical efficacy models requiring intravenous or oral gavage dosing in aqueous vehicles, the hydrochloride salt form is essential. The free base is virtually insoluble in water , necessitating organic co-solvents that may independently alter physiology or drug absorption. The hydrochloride salt achieves water solubility of approximately 4 mg/mL with gentle warming , enabling reproducible dosing without formulation-related confounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.